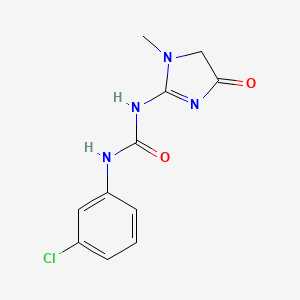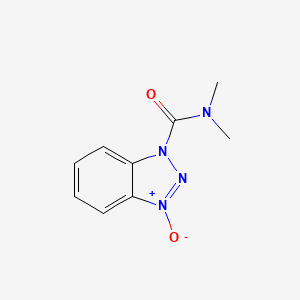
1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea
Descripción general
Descripción
The compound with the identifier “1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea” is known as Fenobam. Fenobam is a selective and potent antagonist of the metabotropic glutamate receptor 5 (mGlu5). It acts at an allosteric modulatory site and displays inverse agonist properties, blocking the basal activity of the mGlu5 receptor . Fenobam has been studied for its potential anxiolytic and analgesic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Fenobam can be synthesized through a series of chemical reactions involving the formation of a urea derivative. The synthetic route typically involves the reaction of 3-chlorophenyl isocyanate with 3-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-amine . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for Fenobam are not extensively documented, the synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Fenobam undergoes various chemical reactions, including:
Oxidation: Fenobam can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert Fenobam into its reduced forms.
Substitution: Substitution reactions involving Fenobam can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Fenobam, each with potentially different pharmacological properties .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Fenobam exerts its effects by binding to the allosteric modulatory site of the mGlu5 receptor, thereby inhibiting its activity. This inhibition leads to a decrease in the receptor’s basal activity, which is associated with its anxiolytic and analgesic effects . The molecular targets involved include the mGlu5 receptor, and the pathways affected are related to glutamatergic neurotransmission .
Comparación Con Compuestos Similares
Similar Compounds
MPEP (2-Methyl-6-(phenylethynyl)pyridine): Another mGlu5 antagonist with similar properties to Fenobam.
MTEP (3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine): A selective mGlu5 antagonist with anxiolytic effects.
LY 367385: An mGlu1a antagonist that also affects glutamatergic signaling.
Uniqueness of Fenobam
Fenobam is unique due to its high selectivity and potency as an mGlu5 antagonist. It displays inverse agonist properties, which are not commonly observed in other similar compounds . Additionally, Fenobam’s oral activity and atypical anxiolytic effects make it a valuable compound for further research and potential therapeutic applications .
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-3-(3-methyl-5-oxo-4H-imidazol-2-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPQODZAOSWNHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(=O)N=C1NC(=O)NC2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(NZ)-N-[benzotriazol-1-yl-[di(propan-2-yl)amino]methylidene]benzamide](/img/structure/B7778919.png)

![(NE)-N-[1-(benzotriazol-1-ylmethyl)pyridin-2-ylidene]benzamide](/img/structure/B7778930.png)









